N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide
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Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide is a chemical compound with the molecular formula C13H16N2OS. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The final step involves the acylation of the benzothiazole derivative with pentanoyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. These methods include the use of non-toxic reagents, solvent-free conditions, and energy-efficient processes .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)butanamide
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)pentanamide
- N-(5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl)pentanamide
Uniqueness
N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide is unique due to its specific structural features, such as the presence of a pentanamide group attached to the benzothiazole ring.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-4-8-11(16)14-13-15-12-9(2)6-5-7-10(12)17-13/h5-7H,3-4,8H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXKGJJAMSOBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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